Cas no 61745-68-4 (N-1H-Benzimidazol-2-yl-2-hydroxybenzamide)
N-1H-Benzimidazol-2-yl-2-hydroxybenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-(1H-benzimidazol-2-yl)-2-hydroxybenzamide
- benzamide, N-1H-benzimidazol-2-yl-2-hydroxy-
- SR-01000365211
- 61745-68-4
- N-(Benzimidazol-2-yl)salicylamide
- N-(1H-Benzimidazol-2-yl)-2-hydroxybenzamide #
- CHEMBL1478531
- SR-01000365211-1
- N-(1H-Benzo[d]imidazol-2-yl)-2-hydroxybenzamide
- N-(1H-Benzoimidazol-2-yl)-2-hydroxy-benzamide
- LS-07181
- SMR000519095
- DTXSID00210748
- N-1H-Benzimidazol-2-yl-2-hydroxybenzamide
- Cambridge id 7117603
- ONQHWFJTDJGHAS-UHFFFAOYSA-N
- AKOS000369713
- MLS001207011
- CS-0116855
- N-(1H-1,3-benzodiazol-2-yl)-2-hydroxybenzamide
- HMS2871K07
- Z57474315
- MFCD01666895
- BRN 0960845
- ALBB-023064
- NCGC00245387-01
-
- MDL: MFCD01666895
- Inchi: 1S/C14H11N3O2/c18-12-8-4-1-5-9(12)13(19)17-14-15-10-6-2-3-7-11(10)16-14/h1-8,18H,(H2,15,16,17,19)
- InChI Key: ONQHWFJTDJGHAS-UHFFFAOYSA-N
- SMILES: OC1C=CC=CC=1C(NC1=NC2C=CC=CC=2N1)=O
Computed Properties
- Exact Mass: 253.08523
- Monoisotopic Mass: 253.085126602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 337
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 78Ų
Experimental Properties
- PSA: 78.01
N-1H-Benzimidazol-2-yl-2-hydroxybenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N289925-500mg |
N-1H-Benzimidazol-2-yl-2-hydroxybenzamide |
61745-68-4 | 500mg |
$ 235.00 | 2022-06-03 | ||
| TRC | N289925-1000mg |
N-1H-Benzimidazol-2-yl-2-hydroxybenzamide |
61745-68-4 | 1g |
$ 390.00 | 2022-06-03 | ||
| TRC | N289925-2000mg |
N-1H-Benzimidazol-2-yl-2-hydroxybenzamide |
61745-68-4 | 2g |
$ 615.00 | 2022-06-03 | ||
| abcr | AB413925-500 mg |
N-1H-Benzimidazol-2-yl-2-hydroxybenzamide |
61745-68-4 | 500MG |
€165.80 | 2023-02-03 | ||
| abcr | AB413925-1 g |
N-1H-Benzimidazol-2-yl-2-hydroxybenzamide |
61745-68-4 | 1 g |
€197.30 | 2023-07-19 | ||
| Chemenu | CM522895-1g |
N-(1H-Benzo[d]imidazol-2-yl)-2-hydroxybenzamide |
61745-68-4 | 97% | 1g |
$132 | 2023-02-02 | |
| Chemenu | CM522895-5g |
N-(1H-Benzo[d]imidazol-2-yl)-2-hydroxybenzamide |
61745-68-4 | 97% | 5g |
$348 | 2023-02-02 | |
| abcr | AB413925-500mg |
N-1H-Benzimidazol-2-yl-2-hydroxybenzamide; . |
61745-68-4 | 500mg |
€173.00 | 2025-04-17 | ||
| abcr | AB413925-1g |
N-1H-Benzimidazol-2-yl-2-hydroxybenzamide; . |
61745-68-4 | 1g |
€197.00 | 2025-04-17 | ||
| A2B Chem LLC | AJ07827-500mg |
N-1H-Benzimidazol-2-yl-2-hydroxybenzamide |
61745-68-4 | >95% | 500mg |
$384.00 | 2024-04-19 |
N-1H-Benzimidazol-2-yl-2-hydroxybenzamide Suppliers
N-1H-Benzimidazol-2-yl-2-hydroxybenzamide Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on N-1H-Benzimidazol-2-yl-2-hydroxybenzamide
Recent Advances in the Study of N-1H-Benzimidazol-2-yl-2-hydroxybenzamide (CAS: 61745-68-4)
N-1H-Benzimidazol-2-yl-2-hydroxybenzamide (CAS: 61745-68-4) is a compound of significant interest in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, structural characterization, and biological activities, particularly its role as a modulator of various enzymatic pathways. This research brief aims to summarize the latest findings related to this compound, highlighting its pharmacological properties and potential clinical applications.
The compound has been investigated for its ability to interact with key biological targets, including kinases and proteases, which are implicated in numerous disease states. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that N-1H-Benzimidazol-2-yl-2-hydroxybenzamide exhibits potent inhibitory activity against specific kinase isoforms, suggesting its utility in the treatment of cancers and inflammatory diseases. The study utilized X-ray crystallography to elucidate the binding mode of the compound, providing insights into its mechanism of action at the molecular level.
Further research has explored the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profiles. A recent preclinical study reported in Bioorganic & Medicinal Chemistry Letters indicated that N-1H-Benzimidazol-2-yl-2-hydroxybenzamide has favorable bioavailability and metabolic stability, making it a promising candidate for further development. The study also highlighted the compound's low toxicity profile in animal models, which is a critical factor for its progression to clinical trials.
In addition to its kinase inhibitory activity, N-1H-Benzimidazol-2-yl-2-hydroxybenzamide has been studied for its potential as an antimicrobial agent. A 2024 publication in Antimicrobial Agents and Chemotherapy revealed that the compound exhibits broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in bacterial survival.
Despite these promising findings, challenges remain in the development of N-1H-Benzimidazol-2-yl-2-hydroxybenzamide as a therapeutic agent. Issues such as formulation stability, scalability of synthesis, and potential off-target effects need to be addressed in future studies. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcome these hurdles and advance the compound toward clinical application.
In conclusion, N-1H-Benzimidazol-2-yl-2-hydroxybenzamide (CAS: 61745-68-4) represents a versatile scaffold with multiple therapeutic potentials. Its dual role as a kinase inhibitor and antimicrobial agent underscores its importance in drug discovery. Continued research into its mechanism of action, optimization of its pharmacological properties, and evaluation in clinical settings will be crucial for realizing its full therapeutic potential.
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